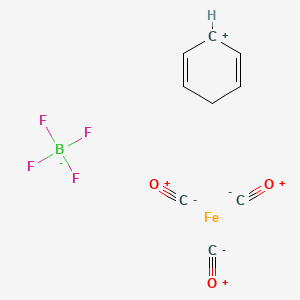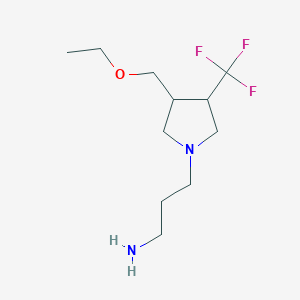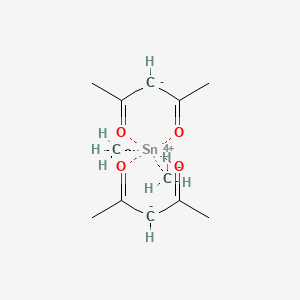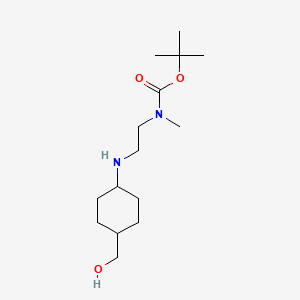
Cyclohexadienyliumiron(0)tricarbonyl tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexadienyliumiron(0)tricarbonyl tetrafluoroborate is an organometallic compound with the empirical formula C₉H₇BF₄FeO₃ and a molecular weight of 305.80 g/mol . This compound is known for its unique structure, which includes a cyclohexadienylium ring coordinated to an iron(0) center, along with three carbonyl (CO) ligands and a tetrafluoroborate (BF₄⁻) counterion . It is primarily used in synthetic chemistry and research applications due to its interesting reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexadienyliumiron(0)tricarbonyl tetrafluoroborate can be synthesized through various methods. One common synthetic route involves the reaction of cyclohexadienyl iron tricarbonyl with tetrafluoroboric acid (HBF₄) under controlled conditions . The reaction typically proceeds as follows:
Starting Materials: Cyclohexadienyl iron tricarbonyl and tetrafluoroboric acid.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The temperature is maintained at a moderate level to ensure the stability of the intermediates.
Product Isolation: The resulting product, this compound, is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organometallic synthesis and purification apply. Industrial production would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and employing advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexadienyliumiron(0)tricarbonyl tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(II) or iron(III) species, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the iron(0) center to iron(-II) or other lower oxidation states.
Substitution: The carbonyl ligands (CO) can be substituted with other ligands such as phosphines, amines, or halides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and nitric acid (HNO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Ligand substitution reactions typically require the presence of a suitable nucleophile and may be facilitated by heat or light.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(II) or iron(III) complexes, while substitution reactions can produce a variety of organometallic compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
Cyclohexadienyliumiron(0)tricarbonyl tetrafluoroborate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure and reactivity make it a valuable tool for studying metal-ligand interactions and enzyme mimetics.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is employed in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of cyclohexadienyliumiron(0)tricarbonyl tetrafluoroborate involves its ability to coordinate with various ligands and undergo redox reactions. The iron(0) center can interact with electron-rich or electron-deficient species, facilitating a range of chemical transformations. The compound’s reactivity is influenced by the nature of the ligands and the surrounding environment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadienyliron(0)tricarbonyl tetrafluoroborate: Similar structure but with a cyclopentadienyl ring instead of a cyclohexadienyl ring.
Cyclohexadienyliumcobalt(0)tricarbonyl tetrafluoroborate: Similar structure but with cobalt instead of iron.
Cyclohexadienyliumnickel(0)tricarbonyl tetrafluoroborate: Similar structure but with nickel instead of iron.
Uniqueness
Cyclohexadienyliumiron(0)tricarbonyl tetrafluoroborate is unique due to its specific combination of a cyclohexadienyl ring and an iron(0) center, which imparts distinct reactivity and stability. The presence of three carbonyl ligands and a tetrafluoroborate counterion further enhances its chemical properties and makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C9H7BF4FeO3 |
|---|---|
Molekulargewicht |
305.80 g/mol |
IUPAC-Name |
carbon monoxide;cyclohexa-1,4-diene;iron;tetrafluoroborate |
InChI |
InChI=1S/C6H7.3CO.BF4.Fe/c1-2-4-6-5-3-1;3*1-2;2-1(3,4)5;/h1-5H,6H2;;;;;/q+1;;;;-1; |
InChI-Schlüssel |
KNUIMJXEIAQTIM-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.[C-]#[O+].[C-]#[O+].[C-]#[O+].C1C=C[CH+]C=C1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl (7-(benzyloxy)-5-(phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl)glycinate](/img/structure/B13352399.png)




![6-(3-Chloro-4-methoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352410.png)
![3-[(Ethylsulfanyl)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352411.png)
![4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B13352417.png)
![tert-Butyl 3-(5-(3-cyano-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13352438.png)
![11-Nitro-7H-benzo[de]anthracen-7-one](/img/structure/B13352442.png)



